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For Researchers, Scientists, and Drug Development Professionals

The insulin receptor (IR), a receptor tyrosine kinase, plays a central role in metabolic

regulation. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine

residues within its β-subunit, initiating a cascade of intracellular signaling events. Among the

key phosphorylation sites are Tyrosine 1150 (Tyr1150) and Tyrosine 1151 (Tyr1151), located

within the activation loop of the kinase domain. While often studied together, these two

adjacent phosphotyrosine residues (pTyr) play distinct and cooperative roles in the full

activation of the insulin receptor and the subsequent propagation of the insulin signal. This

guide provides a comparative analysis of the functions of pTyr1150 and pTyr1151, supported

by experimental data and detailed methodologies.

Core Concepts: The Activation Loop and its
Phosphorylation
The activation loop of the insulin receptor kinase domain contains three key tyrosine residues:

Tyr1146, Tyr1150, and Tyr1151. The phosphorylation of these sites is a hierarchical and

essential process for the conformational changes that switch the kinase from an inactive to an

active state. Full activation of the kinase is achieved upon tris-phosphorylation of this loop.

While pTyr1146 is considered a primary phosphorylation site, the subsequent phosphorylation
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of Tyr1150 and Tyr1151 is crucial for maximal catalytic activity and the recruitment of

downstream signaling molecules.

Comparative Analysis of pTyr1150 and pTyr1151
Function
Distinguishing the individual contributions of pTyr1150 and pTyr1151 has been a focus of

research, often employing site-directed mutagenesis where one or more tyrosine residues are

substituted with phenylalanine (Y to F), which cannot be phosphorylated.
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Feature pTyr1150 pTyr1151
Combined
pTyr1150/pTyr1151

Role in Kinase

Activation

Initial phosphorylation

at Tyr1150 contributes

to a partial activation

of the insulin receptor

kinase. Studies on

synthetic peptides

suggest Tyr1150 is a

preferred initial

phosphorylation site in

vitro.[1]

Phosphorylation at

Tyr1151, often

following pTyr1150,

further enhances

kinase activity. The

doubly

phosphorylated form

containing pTyr1146

and pTyr1151 is more

abundant than the

pTyr1146/pTyr1150

form in vitro.

The dual

phosphorylation of

Tyr1150 and Tyr1151,

in conjunction with

pTyr1146, is required

for the full activation of

the insulin receptor's

kinase activity toward

downstream

substrates.[2] This

state allows for the

optimal conformation

of the activation loop,

facilitating substrate

access to the catalytic

site.[3]

Interaction with IRS-1

Single

phosphorylation at

Tyr1150 is likely

insufficient for robust

IRS-1 (Insulin

Receptor Substrate 1)

binding and

subsequent

phosphorylation.

While direct binding

data is limited, its

phosphorylation

contributes to the

creation of a binding

site for the PTB

(phosphotyrosine-

binding) domain of

IRS-1.

The dually

phosphorylated motif

creates a high-affinity

binding site for the

PTB domain of IRS-1,

leading to its robust

tyrosine

phosphorylation and

activation of the

PI3K/Akt pathway, a

major metabolic

signaling branch.[4][5]

Interaction with Shc Similar to IRS-1, the

role of singly

phosphorylated

Tyr1150 in Shc (Src

homology 2 domain-

containing)

Contributes to the

formation of the Shc

binding site.

The phosphorylated

activation loop serves

as a docking site for

Shc, which, upon its

own phosphorylation,

activates the
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recruitment is likely

minimal.

Ras/MAPK pathway,

primarily involved in

mitogenic signaling.[4]

[6]

Downstream Signaling

Pathway Activation

Partial activation of

downstream signaling.

Contributes to the

amplification of the

signal.

Full-scale activation of

both the metabolic

(PI3K/Akt) and

mitogenic

(Ras/MAPK)

pathways.[4]

Signaling Pathways and Experimental Workflow
To visually represent the intricate processes discussed, the following diagrams have been

generated using the Graphviz DOT language.
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Cell Culture & Transfection

Insulin Stimulation & Lysis

Biochemical Analysis

1. Culture Cells
(e.g., CHO, HEK293)

2. Transfect with
IR mutants (Y1150F, Y1151F)

3. Serum Starvation

4. Insulin Stimulation

5. Cell Lysis

6. Immunoprecipitation
(e.g., with anti-IR antibody)

7. In Vitro Kinase Assay 8. Western Blotting
(p-Akt, p-ERK, etc.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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